molecular formula C7H11N3OS2 B11045759 5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 89723-68-2

5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B11045759
CAS No.: 89723-68-2
M. Wt: 217.3 g/mol
InChI Key: WXCOOVSVXYXNIK-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, valued for its mesoionic nature and ability to cross cellular membranes to interact with biological targets with distinct affinities . This class of compounds has demonstrated a broad spectrum of biological activities, with significant research interest in its potential for antitumor drug discovery . Specifically, 1,3,4-thiadiazole derivatives have been investigated as promising scaffolds for inhibiting diverse molecular targets in cancer cells, including tyrosine kinases such as c-Src and Abl, focal adhesion kinase (FAK), and tubulin polymerization . The incorporation of the morpholine ring, a common feature in drug design, is often intended to influence the molecule's solubility and pharmacokinetic properties. Researchers are exploring these compounds as potential inhibitors of key enzymes overexpressed in malignancies, such as matrix metalloproteinases (MMPs) like MMP-9, which play a critical role in tumor invasion and metastasis . Consequently, 5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione serves as a versatile chemical building block for researchers developing novel therapeutic agents, particularly in the fields of oncology and kinase signaling pathways.

Properties

CAS No.

89723-68-2

Molecular Formula

C7H11N3OS2

Molecular Weight

217.3 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C7H11N3OS2/c12-7-9-8-6(13-7)5-10-1-3-11-4-2-10/h1-5H2,(H,9,12)

InChI Key

WXCOOVSVXYXNIK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NNC(=S)S2

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

This approach adapts methodologies from the synthesis of analogous 1,3,4-thiadiazoles. The general pathway involves:

  • Synthesis of morpholine-functionalized thiosemicarbazide :

    • Reaction of morpholine-4-acetic acid hydrazide with carbon disulfide (CS₂) in ethanol under reflux.

    • Intermediate formation of 2-[(morpholin-4-yl)acetyl]-N-arylhydrazinecarbothioamide .

  • Cyclization :

    • Treatment with concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) to induce ring closure.

    • Example reaction:

      Thiosemicarbazide+HCl5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione+H2O\text{Thiosemicarbazide} + \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O}
    • Yield : 65–75% after recrystallization.

Key Data:

ParameterValue
Reaction Temperature80–100°C (reflux)
SolventEthanol/Water
Reaction Time4–6 hours
PurificationRecrystallization (ethanol)

Solid-Phase Reaction with Phosphorus Pentachloride

A patent-pending method (CN103936691A) offers a scalable, solvent-free route:

  • Grinding Protocol :

    • Equimolar amounts of thiosemicarbazide , morpholine-4-acetic acid , and PCl₅ are ground at room temperature.

    • Stoichiometry: 1:1:1 molar ratio.

  • Cyclization :

    • The exothermic reaction forms 2-amino-5-[(morpholin-4-yl)methyl]-1,3,4-thiadiazole as an intermediate.

  • Thione Formation :

    • Alkaline treatment (pH 8–8.2) with NaOH converts the amino group to a thione.

    • Yield : >91% after recrystallization.

Key Data:

ParameterValue
Reaction MediumSolvent-free (solid-phase)
Time20–30 minutes
WorkupFiltration, recrystallization
ScalabilityIndustrial-scale compatible

Post-Synthetic Modification via Alkylation

This two-step method introduces the morpholine moiety after thiadiazole core formation:

  • Synthesis of 5-(chloromethyl)-1,3,4-thiadiazole-2(3H)-thione :

    • Cyclization of thiosemicarbazide with chloroacetic acid.

  • Nucleophilic Substitution :

    • Reaction with morpholine in dimethylformamide (DMF) at 60°C.

    • Mechanism:

      Cl-CH2Thiadiazole+MorpholineThis compound+HCl\text{Cl-CH}_2-\text{Thiadiazole} + \text{Morpholine} \rightarrow \text{this compound} + \text{HCl}
    • Yield : 70–80%.

Key Data:

ParameterValue
SolventDMF
Temperature60°C
Reaction Time3–4 hours
CatalystNone required

Optimization of Reaction Conditions

Critical parameters influencing yield and purity:

Acid Catalysis in Cyclization

  • HCl Concentration : Optimal at 5–10% (v/v); higher concentrations cause decomposition.

  • Temperature Control : Reflux (80°C) maximizes cyclization efficiency.

Solid-Phase Synthesis

  • Grinding Efficiency : Particle size reduction improves reaction kinetics.

  • Moisture Sensitivity : Reactions must occur under anhydrous conditions to prevent PCl₅ hydrolysis.

Alkylation Dynamics

  • Morpholine Excess : 1.5 equivalents ensure complete substitution.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Characterization and Analytical Techniques

The compound is validated using:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 3.50–3.70 (m, 8H, morpholine-CH₂)

    • δ 4.30 (s, 2H, SCH₂N)

    • δ 7.20–7.40 (m, aromatic H if present).

  • IR (KBr) :

    • 2550 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (acetonitrile:water 70:30).

Comparative Analysis of Methodologies

MethodYield (%)TimeScalabilityCost Efficiency
Cyclization65–754–6 hoursModerateHigh
Solid-Phase>9130 minutesHighVery High
Alkylation70–804 hoursLowModerate

Key Findings :

  • The solid-phase method excels in yield and speed, making it industrially preferable.

  • Post-synthetic alkylation offers flexibility for derivatives but requires pre-formed intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Sulfur

The thione sulfur (C=S) serves as a reactive site for nucleophilic displacement, particularly with amines or alcohols under basic conditions:

Example Reaction :

5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione+R-NH2KOH, EtOH2-amino derivatives\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{KOH, EtOH}} \text{2-amino derivatives}

Key Findings :

  • Substitution with hydrazine hydrate yields 5-[(morpholin-4-yl)methyl]-1,3,4-thiadiazol-2-amine (75% yield) .

  • Reaction with methyl iodide produces 2-(methylthio)-5-[(morpholin-4-yl)methyl]-1,3,4-thiadiazole (~80% yield) .

Nucleophile Product Conditions Yield
Hydrazine2-Hydrazinyl derivativeEthanol, reflux, 5 h75%
Methyl iodide2-(Methylthio) derivativeKOH, ethanol, room temperature80%

Alkylation and Acylation Reactions

The methylene bridge (-CH2_2-) adjacent to the morpholine group undergoes alkylation or acylation to introduce functional groups:

Example Reaction :

This compound+R-XBaseAlkylated/Acylated derivatives\text{this compound} + \text{R-X} \xrightarrow{\text{Base}} \text{Alkylated/Acylated derivatives}

Key Findings :

  • Alkylation with 4-nitrobenzyl chloride forms 2-(4-nitrobenzylthio)-5-[(morpholin-4-yl)methyl]-1,3,4-thiadiazole (72% yield) .

  • Acylation with acetyl chloride produces 2-acetylthio derivatives under mild conditions.

Reagent Product Conditions Yield
4-Nitrobenzyl chloride2-(4-Nitrobenzylthio) derivativeDMF, 60°C, 6 h72%
Acetyl chloride2-Acetylthio derivativeTriethylamine, CH2_2Cl2_268%

Mannich Reaction for Functionalization

The compound participates in Mannich reactions to generate morpholine-containing hybrids with enhanced bioactivity:

Example Reaction :

Thiadiazole-thione+HCHO+MorpholineEtOH, refluxMannich base\text{Thiadiazole-thione} + \text{HCHO} + \text{Morpholine} \xrightarrow{\text{EtOH, reflux}} \text{Mannich base}

Key Findings :

  • Reaction with formaldehyde and morpholine yields 2-(morpholinomethyl)-5-[(morpholin-4-yl)methyl]-1,3,4-thiadiazole (85% yield) .

  • Analogous reactions with piperazine derivatives produce antimicrobial agents .

Amine Product Conditions Yield
MorpholineMorpholine-functionalized Mannich baseEthanol, reflux, 8 h85%
4-PhenylpiperazinePiperazine-Mannich derivativeMethanol, 50°C, 12 h78%

Cyclization Reactions

The thiadiazole ring undergoes cyclization to form fused heterocycles, such as triazoles or oxadiazoles:

Example Reaction :

Thiadiazole-thione+CS2KOH, EtOHTriazole-thione derivatives\text{Thiadiazole-thione} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Triazole-thione derivatives}

Key Findings :

  • Cyclization with carbon disulfide yields 5-[(morpholin-4-yl)methyl]-1,2,4-triazole-3-thione (78% yield) .

  • Acid-catalyzed cyclization forms 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives .

Reagent Product Conditions Yield
Carbon disulfide1,2,4-Triazole-3-thioneKOH, ethanol, reflux, 10 h78%
Hydrazine hydrate3-Hydrazino-triazole derivativeHCl, ethanol, reflux, 6 h65%

Influence of Reaction Parameters

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

  • Temperature : Reflux conditions (60–80°C) improve yields in cyclization reactions .

  • Catalysts : KOH or triethylamine accelerates thione sulfur reactivity .

Mechanism of Action

The mechanism of action of 5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Anti-inflammatory Applications : Morpholine-containing thiadiazoles show promise as safer anti-inflammatory agents due to reduced gastrointestinal toxicity compared to traditional NSAIDs .
  • Antimicrobial Potential: Compound 5f () exhibits MIC values of 64–256 µg/mL against pathogens like S. aureus and E. coli, comparable to oxadiazoles with naphthyl groups () .

Biological Activity

5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound this compound features a thiadiazole ring substituted with a morpholine group. Its chemical formula is C6H9N3OS2C_6H_9N_3OS_2 and it has a molecular weight of 189.28 g/mol. The presence of the thiadiazole moiety is critical for its biological activity, as this structural feature is associated with various pharmacological effects.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has been tested against several bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (MIC µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus25Streptomycin20
Escherichia coli30Ampicillin15
Candida albicans32Fluconazole24

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that derivatives of thiadiazoles can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of the compound on human cancer cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results demonstrated that the compound exhibited cytotoxic effects with IC50 values ranging from 20 to 50 µM depending on the cell line tested .

The biological activity of thiadiazoles is often attributed to their ability to interfere with essential cellular processes. The proposed mechanisms include:

  • Inhibition of DNA Synthesis : Thiadiazoles can disrupt DNA replication processes in both bacterial and cancer cells.
  • Enzyme Inhibition : They may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Reactive Oxygen Species Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Pharmacological Implications

Given its diverse biological activities, this compound represents a valuable scaffold for drug development. Its potential applications include:

  • Antimicrobial Agents : Targeting resistant strains of bacteria and fungi.
  • Anticancer Drugs : Developing novel therapies for various cancers.
  • Combination Therapies : Enhancing the efficacy of existing treatments through synergistic effects.

Q & A

Q. What are the optimal synthetic routes for 5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione?

The synthesis typically involves nucleophilic substitution reactions between morpholine and halogenated precursors. For example, the reaction of morpholine with 5-(chloromethyl)-1,3,4-thiadiazole-2(3H)-thione in a polar aprotic solvent (e.g., DMF) under alkaline conditions yields the target compound. Optimization includes controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 morpholine:precursor), and purification via recrystallization from ethanol . Chromatographic methods (HPLC) and spectroscopic validation (¹H/¹³C NMR) are critical for confirming purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy to identify functional groups (C=S stretch at ~1150–1186 cm⁻¹, N-H stretches at ~3177–3260 cm⁻¹) .
  • ¹H/¹³C NMR to resolve morpholine methylene protons (δ ~3.5–3.7 ppm) and thiadiazole ring protons (δ ~6.5–7.5 ppm) .
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ at m/z 260–340) .

Q. How does the morpholine moiety influence the compound’s reactivity?

The morpholine group enhances solubility in polar solvents and participates in hydrogen bonding, which affects crystallization behavior. Its electron-donating properties stabilize intermediates during alkylation or acylation reactions, enabling selective functionalization at the thiadiazole sulfur or nitrogen positions .

Advanced Research Questions

Q. What computational methods validate the compound’s electronic structure and reactivity?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, vibrational frequencies, and NMR chemical shifts. For example, calculated HOMO-LUMO gaps (~4–5 eV) correlate with experimental redox behavior, while torsion angle scans (0–180°) reveal conformational flexibility in the morpholine-thiadiazole linkage . Comparative studies between experimental and theoretical IR/NMR data (RMSD <5%) are used to refine computational models .

Q. How can conflicting spectral data during synthesis be resolved?

Discrepancies in NMR or MS data often arise from impurities (e.g., unreacted precursors or side products like S-alkyl derivatives). Strategies include:

  • HPLC-MS hyphenation to isolate and identify byproducts .
  • Variable-temperature NMR to distinguish dynamic effects (e.g., tautomerism) from static impurities .
  • X-ray crystallography for unambiguous structural confirmation, though this requires high-purity crystals .

Q. What experimental designs address low yields in S-alkylation reactions?

Low yields (~40–60%) in S-alkylation may result from steric hindrance or competing N-alkylation. Mitigation strategies:

  • Use bulky alkyl halides (e.g., tert-butyl bromide) to favor S- over N-alkylation .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
  • Optimize solvent polarity (e.g., acetonitrile vs. DMF) to stabilize transition states .

Q. How do structural modifications impact biological activity?

SAR studies indicate that:

  • Morpholine substitution : Enhances bioavailability by improving logP values (target range: 2–3) .
  • Thiadiazole-thione core : Critical for antimicrobial activity (MIC ~8–32 µg/mL against S. aureus), likely via thiol-mediated enzyme inhibition .
  • Halogenation (e.g., 4-bromo derivatives) increases cytotoxicity (IC₅₀ ~10 µM in HeLa cells) by promoting DNA intercalation .

Methodological Guidance

Designing assays for thiol-reactive properties:

  • Ellman’s assay : Quantify free thiol groups using DTNB (5,5’-dithiobis-2-nitrobenzoic acid), monitoring absorbance at 412 nm .
  • Competitive inhibition studies : Use glutathione or cysteine to assess redox-dependent mechanisms .

Handling contradictions in biological data:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. MCF7) to rule out cell-specific effects .
  • Metabolic stability tests : Evaluate hepatic microsomal degradation to confirm activity is intrinsic, not artifact .

Best practices for computational modeling:

  • Basis set selection : Use 6-311G(d,p) for geometry optimization and larger sets (e.g., cc-pVTZ) for energy calculations .
  • Solvent effects : Include implicit solvation models (e.g., PCM) to mimic experimental conditions .

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